![molecular formula C17H15Cl2N3O7S B601274 Cefazedone Impurity 6 CAS No. 56187-36-1](/img/no-structure.png)
Cefazedone Impurity 6
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Description
Cefazedone Impurity 6 is a chemical compound associated with Cefazedone, a cephalosporin antibiotic . It has the molecular formula C17H15Cl2N3O7S .
Molecular Structure Analysis
The molecular structure of Cefazedone Impurity 6 is represented by the formula C17H15Cl2N3O7S . The molecular weight is reported to be 476.3 .Mechanism of Action
Target of Action
Cefazedone Impurity 6, like its parent compound Cefazedone, is likely to target the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Mode of Action
Given its structural similarity to cefazedone, it is reasonable to hypothesize that it may also bind to and inactivate pbps . This interaction disrupts the process of cell wall synthesis in bacteria, leading to cell death.
Biochemical Pathways
As a derivative of cefazedone, it is likely to interfere with the bacterial cell wall synthesis pathway by inhibiting pbps . This inhibition disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis and death.
Pharmacokinetics
The parent compound cefazedone has been studied for its pharmacokinetic properties . It is a time-dependent antibiotic, where the time of cefazedone concentration exceeding the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with the killing of pathogens .
Result of Action
Based on the action of cefazedone, it can be inferred that the compound’s action would result in the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefazedone Impurity 6 involves the conversion of 7-aminocephalosporanic acid (7-ACA) to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "N,N-dimethylformamide (DMF)", "Sodium hydride (NaH)", "Ethyl iodide", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water" ], "Reaction": [ "Step 1: 7-ACA is reacted with DMF and NaH to form a sodium salt intermediate.", "Step 2: Ethyl iodide is added to the reaction mixture to alkylate the intermediate, forming the desired compound.", "Step 3: The reaction mixture is then quenched with methanol and acidified with HCl to protonate the amine group.", "Step 4: The resulting mixture is extracted with water and the aqueous layer is basified with NaOH.", "Step 5: The impurity is then extracted with an organic solvent and purified by chromatography to obtain the final product." ] } | |
CAS RN |
56187-36-1 |
Molecular Formula |
C17H15Cl2N3O7S |
Molecular Weight |
476.3 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-8-oxo-, (6R,7R)- |
Origin of Product |
United States |
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